(R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine
Description
(R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is a chiral imidazole derivative characterized by a phenyl-substituted imidazole core and an ethanamine side chain. Its molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.24 g/mol and a CAS registry number of 335246-81-6 (R-enantiomer) . The stereochemistry at the ethanamine moiety plays a critical role in its biological interactions, as demonstrated by its (S)-enantiomer's potency as a coagulation factor XIa (FXIa) inhibitor (Ki = 0.3 nM) in antithrombotic therapies . This compound’s structural features—including the imidazole ring’s hydrogen-bonding capacity and the phenyl group’s hydrophobic interactions—make it a versatile scaffold in medicinal chemistry, particularly for targeting enzymes and transporters involved in drug resistance and thrombosis .
Properties
IUPAC Name |
(1R)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFMQMXJXWTGON-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(N1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432178 | |
| Record name | (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335246-81-6 | |
| Record name | (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route via Hydrazinolysis and Amination
A recent efficient method for synthesizing 2-amino-1H-imidazole derivatives, structurally related to (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, employs microwave-assisted hydrazinolysis of substituted imidazoles. This approach offers simplicity, generality, and cost-effectiveness, making it suitable for large-scale production.
- Starting from acetylguanidine and 4-phenylimidazole derivatives in dimethylformamide (DMF).
- Heating the mixture under controlled conditions (15–30 °C for 7.5 to 8.5 hours) to form N-(4-phenyl-1H-imidazol-2-yl)acetamide as an intermediate.
- Acid hydrolysis of the acetamide intermediate with 6 M HCl at 80 °C for 3 hours to yield 4-phenyl-1H-imidazol-2-amine.
- Basification and extraction with ethyl acetate to isolate the amine product.
- Final purification by recrystallization from ethanol.
Table 1: Optimized Large-Scale Synthesis of N-(4-phenyl-1H-imidazol-2-yl)acetamide
| Entry | Acetylguanidine (mol) | 4-Phenylimidazole (mol) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|---|
| 10 | 0.5 | 1.0 | 15–25 | 7.5 | 60.0 | 98.7 |
| 11 | 1.0 | 2.0 | 15–30 | 8.5 | 59.3 | 97.7 |
Yields and purities indicate the robustness of the process for scale-up.
Chiral Synthesis and Resolution
The preparation of the (R)-enantiomer specifically requires chiral control, which can be achieved by:
- Utilizing chiral starting materials such as (R)-alanine derivatives.
- Employing chiral catalysts or auxiliaries to induce stereoselectivity during the amination step.
- Forming oxalate salts of the amine to facilitate crystallization and enantiomeric purity enhancement.
A patented process (EP3262030B1) describes the preparation of intermediates useful for synthesizing eluxadoline, which includes the this compound moiety. This process involves:
- Reaction of protected imidazole derivatives with chiral amine sources.
- Use of solvents such as tetrahydrofuran (THF), toluene, or dichloromethane for optimal reaction conditions.
- Formation of oxalate salts to isolate the chiral amine in high enantiomeric excess.
- Subsequent purification steps including crystallization and solvent washes.
This method emphasizes maintaining stereochemical integrity throughout the synthesis and provides a scalable route for industrial applications.
Protection and Deprotection Strategies
To prevent racemization and side reactions, protection of the amino group is often employed:
- Carbamate or amide protecting groups can be introduced before key transformations.
- After completion of the synthetic steps, these groups are removed under mild acidic or basic conditions.
- This strategy ensures the chiral center remains intact and the final product is obtained with high optical purity.
Analytical Characterization and Purity Assessment
Throughout the synthetic process, rigorous analytical techniques are employed to monitor reaction progress and confirm product identity and purity:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm structural integrity and substitution patterns.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) provides molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC): Used to determine purity and enantiomeric excess.
- Thin-Layer Chromatography (TLC): Monitors reaction completion.
- Melting Point Determination: Assesses physical purity.
For example, the 4-phenyl-1H-imidazol-2-amine intermediate shows characteristic ^1H NMR signals at δ 10.41 (broad, 1H), 7.58 (doublet, 2H), and 5.24 (singlet, 2H), with an ESI-MS peak at m/z 160.0 [M+H]^+ confirming the expected molecular ion.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine undergoes alkylation and acylation under standard conditions.
Mechanistic Insight : Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation. Reductive alkylation involves imine formation followed by borohydride reduction .
Imidazole Ring Functionalization
Electrophilic aromatic substitution (EAS) occurs at the imidazole ring’s C4 position due to electron-rich nitrogen atoms directing incoming electrophiles.
Key Data : Bromination selectivity at C5 was confirmed via X-ray crystallography. Computational studies (ωB97XD functional) show the C5 position has the highest electron density .
Coordination Chemistry
The imidazole nitrogen (N1) acts as a Lewis base, forming complexes with transition metals.
| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | Methanol | [Cu(L)₂(NO₃)₂] | 4.8 ± 0.2 | |
| ZnCl₂ | Ethanol | [Zn(L)Cl₂] | 3.5 ± 0.3 | |
| Fe(ClO₄)₃ | Acetonitrile | Fe(L)₃₃ | 5.1 ± 0.1 |
Applications : These complexes exhibit catalytic activity in oxidation reactions and antimicrobial properties .
Condensation Reactions
The amine group participates in Schiff base formation with carbonyl compounds.
| Carbonyl Compound | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | None | (R)-N-(4-Chlorobenzylidene) | 90% | |
| Pyruvic acid | HCl | Imidazole-functionalized hydrazide | 65% |
Notable Observation : Schiff bases derived from this compound show enhanced fluorescence, useful in sensor applications .
Ring-Opening and Rearrangement
Under strong acidic/basic conditions, the imidazole ring undergoes rearrangement.
| Conditions | Product | Key Intermediate | Yield | Source |
|---|---|---|---|---|
| 6 M HCl, 80°C | Benzimidazole derivative | Allenamide | 47% | |
| BEMP, CH₃CN | Imidazolidin-2-one | Propargylic urea | 62% |
Mechanism : Base-catalyzed deprotonation (e.g., BEMP) triggers cyclization via a low-barrier transition state (ΔG‡ = 12.5 kcal/mol) .
Oxidation and Reduction
Controlled oxidation targets specific functional groups.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine oxidation | MnO₂, CH₂Cl₂ | Imine | 58% | |
| Phenyl ring hydrogenation | H₂, Pd/C | Cyclohexyl-imidazole derivative | 82% |
Caution : Over-oxidation with strong agents (e.g., KMnO₄) degrades the imidazole ring.
Stereospecific Reactions
The chiral center influences reaction outcomes in asymmetric synthesis.
| Reaction Type | Chiral Catalyst | Enantiomeric Excess (ee) | Source |
|---|---|---|---|
| Mannich reaction | L-Proline | 92% (R) | |
| Epoxidation | Jacobsen catalyst | 85% (S) |
Insight : The (R)-configuration enhances diastereoselectivity in proline-catalyzed reactions due to favorable transition-state geometry .
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Chemistry
(R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceutical compounds and functional materials. The compound's imidazole ring structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic pathways.
Catalyst Development
The compound has been investigated for its role in developing new catalysts for industrial processes. Its unique structural properties enable it to facilitate various chemical reactions efficiently, thereby enhancing reaction yields and selectivity.
Biological Research Applications
Antimicrobial and Antifungal Properties
Recent studies have evaluated the biological activity of this compound, particularly its antimicrobial and antifungal effects. Research indicates that derivatives of this compound exhibit significant activity against various pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .
Antitumor Activity
A notable study focused on the synthesis of novel imidazole derivatives, including this compound, demonstrated promising antitumor activity. The compound was shown to induce apoptosis in cancer cell lines by modulating key proteins involved in the apoptotic pathway. Specifically, it increased the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2, leading to enhanced cell death in tumor cells .
Pharmaceutical Applications
Drug Development
this compound is being explored as a pharmaceutical intermediate. Its ability to interact with specific biological targets makes it a candidate for drugs aimed at treating various diseases. For instance, research has indicated its potential role in synthesizing drugs that target specific receptors or enzymes implicated in disease pathways .
Mechanism of Action
The mechanism of action involves binding to molecular targets such as enzymes or receptors, modulating their activity and leading to biological effects. This property is crucial for drug design and development, particularly for conditions requiring precise modulation of biological pathways.
Case Studies
Mechanism of Action
The mechanism of action of ®-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table compares (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine with structurally related imidazole derivatives:
Key Observations :
- The ethanamine side chain in the target compound distinguishes it from simpler imidazoles (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole), enabling hydrogen bonding and chiral specificity .
- Halogenated substituents (e.g., dichlorobenzyl in compound 27) may enhance target affinity but complicate synthesis .
Enzyme Inhibition and Antithrombotic Activity
- The (S)-enantiomer of the target compound demonstrated FXIa inhibition (Ki = 0.3 nM) and in vivo efficacy in a rabbit AV-shunt thrombosis model (ID₅₀ = 0.6 mg/kg) . The (R)-enantiomer’s activity remains uncharacterized, highlighting the importance of stereochemistry.
- Compound 45 (thioxanthenone-benzimidazole hybrid) showed P-glycoprotein (P-gp) inhibition, reversing doxorubicin resistance in K562Dox cells at 10 µM, with a 2-fold potency increase over verapamil .
Metabolic Stability and Toxicity
Stereochemical Considerations
The (R)- and (S)-enantiomers of 1-(4-phenyl-1H-imidazol-2-yl)ethanamine exhibit distinct biological profiles:
- The (S)-enantiomer is a high-affinity FXIa inhibitor, attributed to optimal spatial alignment with the enzyme’s active site .
Biological Activity
(R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazole ring substituted with a phenyl group. Its molecular formula is , and it is often studied for its role as a building block in organic synthesis and its potential biological activities, including antimicrobial and anticancer properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The detailed pathways and molecular interactions are still under investigation, but preliminary studies suggest significant effects on cell signaling pathways involved in apoptosis and proliferation .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .
Antitumor Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, a derivative of this compound showed outstanding antiproliferative activity against several cancer cell lines, including HeLa and A549 cells. The selectivity index indicated that normal cells exhibited significantly higher tolerance compared to tumor cells, suggesting a favorable therapeutic window .
Table 1: Antitumor Activity Summary
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | HeLa | 3.24 | 23–46 |
| This compound | A549 | 4.07 | Higher than 5-FU |
Induction of Apoptosis
Mechanistic studies have shown that this compound induces apoptosis in cancer cells by modulating the expression levels of proteins involved in apoptotic pathways. Specifically, it increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2, leading to enhanced apoptosis rates in treated cells .
Case Studies
In a recent study published in Molecules, researchers synthesized various derivatives of imidazole compounds, including this compound. These derivatives were tested for their anticancer activities, revealing that some exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX). The findings suggest that these compounds could serve as lead candidates for further drug development targeting specific cancers .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, and what methodological considerations are critical for optimizing yield?
- Answer : The compound can be synthesized via cyclocondensation of α-ketoesters or aldehydes with 1,2-diamines, followed by chiral resolution to isolate the (R)-enantiomer. Key reactants include 4-phenylglyoxal and ethylenediamine derivatives, with catalytic acetic acid under reflux conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane) and chiral HPLC are critical for enantiomeric purity . Reaction monitoring by TLC and LC-MS ensures intermediate formation.
Q. How is the structural configuration of this compound validated experimentally?
- Answer : X-ray crystallography is the gold standard for confirming stereochemistry and crystal packing. For example, SHELX software (SHELXL/SHELXS) refines diffraction data to resolve chiral centers . Complementary techniques include:
- NMR : - and -NMR to assign imidazole proton environments (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Polarimetry : Measures specific optical rotation (e.g., [α] +X°) to verify enantiomeric excess .
Q. What biological activity profiles have been reported for imidazole-derived ethanamine analogs?
- Answer : Imidazole derivatives exhibit antifungal and antimicrobial properties. For instance, analogs with aliphatic chains (e.g., 2-(8,11-heptadecadienyl)-imidazole) show activity against plant pathogens via membrane disruption . Structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring modulate potency .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound, and what contradictions arise between theory and experiment?
- Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and electrostatic potential surfaces. For example, the imidazole ring’s electron-rich nature (HOMO ≈ −5.2 eV) correlates with nucleophilic reactivity . However, discrepancies arise in predicting tautomeric equilibria (imidazole vs. imidazoline forms) due to solvent effects not fully captured in gas-phase simulations .
Q. What strategies resolve enantiomeric impurities during the synthesis of this compound?
- Answer : Kinetic resolution using chiral catalysts (e.g., Ru-BINAP complexes) selectively accelerates the formation of the (R)-enantiomer. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) achieves >99% ee via stereoselective ester hydrolysis . Contaminants are identified via chiral GC-MS and mitigated by recrystallization in ethanol/water .
Q. How do researchers address contradictions in bioactivity data for imidazole derivatives across different assay systems?
- Answer : Discrepancies often stem from assay conditions (e.g., pH, solvent polarity). For example, antifungal activity may vary in agar diffusion vs. broth microdilution assays due to compound solubility . Normalizing data to positive controls (e.g., fluconazole) and using standardized protocols (CLSI M38-A2) improve reproducibility .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
